molecular formula C16H18ClN3O B2641467 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097889-35-3

3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2641467
CAS No.: 2097889-35-3
M. Wt: 303.79
InChI Key: VSTWUEYVUORXKO-UHFFFAOYSA-N
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Description

Pyrazolines are a class of organic compounds characterized by a five-membered ring with two nitrogen atoms at different positions . They are known to be pharmacologically active scaffolds and are present in several marketed molecules with a wide range of uses .


Synthesis Analysis

Pyrazolines can be synthesized through several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .


Molecular Structure Analysis

Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .


Chemical Reactions Analysis

Pyrazolines have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Antitumor Activity

Synthesis and Biological Evaluation of Benzothiazole Derivatives This research explores the synthesis of benzothiazole derivatives, focusing on their potent antitumor activities. A biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was synthesized and exhibited a significant inhibitory effect on tumor growth in vivo (Yoshida et al., 2005).

Polymer Applications

Soluble and Fusible Polyamides and Polyimides The study discusses the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties. These polymers, characterized by various methods, were found to be amorphous or microcrystalline and showed good solubility in polar aprotic solvents. They also displayed glass transition temperatures ranging from 127-163°C and softened at 150-195°C, with one polyamide being notably hydrophilic (Mikroyannidis, 1997).

Cytotoxicity and Anticancer Drug Design

Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives This study evaluates the cytotoxicity of 3-(N-cyclicamino)chromone derivatives and conducts a quantitative structure–activity relationship (QSAR) analysis. One derivative, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, showed high tumor specificity and cytostatic growth inhibition, suggesting its potential as a foundation for designing new anticancer drugs (Shi et al., 2018).

Antiviral Activity

Synthesis of Benzamide-Based 5-Aminopyrazoles with Antiavian Influenza Virus Activity This research outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against bird flu influenza (H5N1). The study presents a new pathway for synthesizing these compounds and highlights their potential as antiviral agents (Hebishy et al., 2020).

Future Directions

Given the wide range of applications and the pharmacological activity of pyrazolines, future research will likely continue to explore new synthetic strategies, biological activities, and applications of these compounds .

Properties

IUPAC Name

3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTWUEYVUORXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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